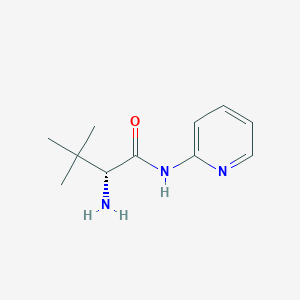

(R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNZLRUIGXMARU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Preparation of R 2 Amino 3,3 Dimethyl N 2 Pyridinylbutanamide

Stereoselective Synthesis Approaches to the Butanamide Core

The key to synthesizing the target molecule is the enantioselective preparation of the (R)-2-amino-3,3-dimethylbutanamide core, which is derived from (R)-tert-leucine. Several methodologies have been developed to achieve high enantiopurity for this sterically demanding amino acid.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed.

Schöllkopf Bis-Lactim Ether Method: A well-established method for the asymmetric synthesis of α-amino acids is the Schöllkopf method. wikipedia.org This approach utilizes a chiral auxiliary derived from the cyclic dipeptide of glycine (B1666218) and a chiral amino acid, typically (R)-valine, to create a bis-lactim ether. Deprotonation of the glycine-derived prochiral center followed by alkylation with an electrophile, in this case, a tert-butyl halide, proceeds with high diastereoselectivity. The steric hindrance of the isopropyl group from the valine auxiliary effectively shields one face of the resulting anion, directing the electrophile to the opposite face. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-tert-leucine methyl ester with high enantiomeric excess (ee), often exceeding 95%. wikipedia.orgnih.gov

Evans Oxazolidinone Auxiliaries: Evans oxazolidinones are another class of widely used chiral auxiliaries. nih.govwilliams.edu An N-acyl oxazolidinone, derived from a chiral amino alcohol, can be deprotonated to form a rigid, chelated (Z)-enolate. williams.edu The chiral substituent on the oxazolidinone directs the subsequent alkylation to occur from the less hindered face. For the synthesis of the (R)-tert-leucine core, the corresponding N-acylated oxazolidinone would be alkylated with a tert-butyl electrophile. Cleavage of the auxiliary then affords the enantiomerically enriched carboxylic acid. williams.edu

| Chiral Auxiliary Method | Key Features | Typical Diastereomeric Excess (d.e.) | Reference |

| Schöllkopf Bis-Lactim Ether | Utilizes a valine-derived chiral auxiliary. High diastereoselectivity in alkylation. | >95% | wikipedia.orgnih.gov |

| Evans Oxazolidinone | Employs an amino alcohol-derived auxiliary. Forms a rigid Z-enolate for stereocontrol. | High, often >98% | nih.govwilliams.edu |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.

Asymmetric Hydrogenation: A prominent method for establishing the chiral amine functionality is the asymmetric hydrogenation of a prochiral enamide precursor. uit.noacs.orgnih.govacs.org A substrate such as 2-acetamido-3,3-dimethylbut-2-enoate can be hydrogenated using a chiral transition metal catalyst, typically based on rhodium or cobalt, with chiral phosphine (B1218219) ligands (e.g., BisP*, MiniPHOS). acs.org The catalyst-substrate complex forms two diastereomeric intermediates, one of which reacts faster to yield the desired (R)-amino acid derivative in high enantiomeric excess. acs.org Mechanistic studies have shown that the reaction proceeds through a series of intermediates where the chiral ligand environment dictates the facial selectivity of the hydrogenation. uit.nonih.govacs.org

Asymmetric Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) can also be employed for the asymmetric synthesis of α-amino acids. thieme-connect.comnih.gov Chiral phase-transfer catalysts, often derived from cinchona alkaloids or chiral ammonium (B1175870) salts, can mediate the alkylation of a glycine Schiff base ester with tert-butyl bromide. The chiral catalyst forms a tight ion pair with the enolate of the glycine derivative, and the steric environment around the catalyst directs the approach of the electrophile, leading to high enantioselectivity. thieme-connect.com

| Asymmetric Catalysis Method | Catalyst Type | Key Transformation | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium or Cobalt Phosphine Complexes | Hydrogenation of a prochiral enamide | >95% | uit.noacs.orgnih.govacs.org |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Alkylation of a glycine Schiff base | Up to 91% | thieme-connect.comnih.gov |

Enzymatic and Biocatalytic Routes for Chiral Resolution

Enzymes are highly selective catalysts that can be used for the kinetic resolution of racemic mixtures.

Lipase-Catalyzed Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amino acid esters. nih.govnih.govmdpi.com In a typical process, a racemic mixture of a tert-leucine ester is treated with a lipase (B570770) in an aqueous or organic solvent. The enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid at a much faster rate than the other. nih.gov This allows for the separation of the unreacted (R)-tert-leucine ester from the hydrolyzed L-acid, both in high enantiomeric purity. The efficiency and selectivity of the resolution can be influenced by the choice of lipase, the ester group, and the reaction conditions. nih.gov

Aminoacylase-Catalyzed Resolution: Another enzymatic approach involves the use of aminoacylases. A racemic mixture of N-acyl-tert-leucine is subjected to the action of an aminoacylase, which selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-(R)-tert-leucine unreacted. The resulting free L-tert-leucine and the N-acyl-(R)-tert-leucine can then be separated.

Dynamic Kinetic Resolution: To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. nih.gov In this process, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. For example, an amino acid amide can be resolved using a stereoselective amidase in the presence of a racemase, theoretically converting the entire racemic starting material into a single enantiomer of the amino acid. nih.gov

| Enzymatic Method | Enzyme Class | Substrate | Principle | Reference |

| Kinetic Resolution | Lipase | Racemic tert-leucine ester | Enantioselective hydrolysis of one ester enantiomer | nih.govnih.govmdpi.com |

| Kinetic Resolution | Aminoacylase | Racemic N-acyl-tert-leucine | Enantioselective deacylation of one enantiomer | |

| Dynamic Kinetic Resolution | Amidase and Racemase | Racemic amino acid amide | Enantioselective hydrolysis coupled with in-situ racemization | nih.gov |

Functionalization Strategies of the Pyridinyl Moiety

The pyridinyl moiety of the target molecule is introduced via the formation of an amide bond with the chiral butanamide core. The key starting material for this is 2-aminopyridine (B139424). Several methods exist for the synthesis of 2-aminopyridines and their subsequent amidation.

One common strategy for forming the amide bond is the coupling of the (R)-2-amino-3,3-dimethylbutanoic acid (or a protected derivative) with 2-aminopyridine. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU can be employed.

Alternatively, a convergent synthesis can be envisioned where a suitably activated pyridine (B92270) derivative is coupled with a precursor to the butanamide. For example, pyridine N-oxides can be activated with reagents like PyBroP and subsequently reacted with amines to form 2-aminopyridines. nih.gov Another approach involves the reaction of pyridine N-oxides with activated isocyanides to yield 2-aminopyridines. acs.org A one-pot synthesis of 2-(1-amidoalkyl)pyridines has also been reported, which involves the substitution of activated pyridine N-oxides with azlactone nucleophiles. nih.govingentaconnect.com

Derivatization at the Amide Nitrogen and Amino Group

Further functionalization of (R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide can be achieved at the primary amino group or potentially at the amide nitrogen, although the latter is less common.

The primary amino group is a versatile handle for a variety of chemical transformations. Standard protecting group chemistry can be applied, for instance, by reacting the amine with Boc-anhydride or Fmoc-chloride to install the respective carbamate (B1207046) protecting groups. N-alkylation can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides, although the latter may lead to over-alkylation. Acylation with acid chlorides or anhydrides can introduce a wide range of acyl groups.

Reaction Mechanisms of Key Synthetic Steps

Mechanism of Chiral Auxiliary-Mediated Alkylation: In the Schöllkopf method, the stereoselectivity arises from the steric shielding of one face of the metalated bis-lactim ether by the bulky isopropyl group of the valine auxiliary. wikipedia.org The incoming electrophile can only approach from the less hindered face, leading to a highly diastereoselective alkylation. Similarly, in the Evans oxazolidinone system, the chiral substituent on the auxiliary directs the approach of the electrophile to the enolate. williams.edu The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a rigid structure that enhances the facial bias.

Mechanism of Asymmetric Hydrogenation of Enamides: The mechanism of rhodium- and cobalt-catalyzed asymmetric hydrogenation of enamides has been extensively studied. uit.noacs.orgnih.govacs.org The catalytic cycle typically involves the coordination of the enamide to the chiral metal complex. This is followed by the oxidative addition of hydrogen to the metal center. Subsequent migratory insertion of the alkene into a metal-hydride bond and reductive elimination of the product regenerates the catalyst. The enantioselectivity is determined in the diastereomeric catalyst-substrate complexes, where the chiral ligands create a specific environment that favors the formation of one enantiomer. acs.org

Mechanism of Enzymatic Resolution: Enzymatic resolutions rely on the high stereospecificity of enzymes. nih.gov In a lipase-catalyzed hydrolysis of a racemic ester, the substrate binds to the active site of the enzyme. The active site is chiral and can preferentially accommodate one enantiomer over the other, leading to a much faster reaction rate for the preferred enantiomer. The mechanism of hydrolysis itself follows the typical serine hydrolase pathway involving a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) to facilitate the nucleophilic attack of a water molecule on the ester carbonyl. mdpi.com

Advanced Structural and Conformational Analysis of R 2 Amino 3,3 Dimethyl N 2 Pyridinylbutanamide

Theoretical Conformational Preferences and Energy Landscapes

The conformational landscape of (R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide is primarily governed by rotations around several key single bonds. The bulky tert-butyl group imposes significant steric constraints, which in turn limits the number of low-energy conformations. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) and identifying the most stable rotamers. nih.govnih.gov

The rotation around the C(O)-C(tert-butyl) bond and the C(O)-N(pyridinyl) bond are of particular interest. Computational studies on similar sterically hindered amides have shown that the large tert-butyl group can lead to significant distortions from planarity to alleviate steric strain. nih.gov This can influence the rotational barriers around the amide C-N bond. rsc.orgbas.bg The energy landscape is characterized by distinct minima corresponding to staggered conformations that minimize non-bonded interactions.

A potential energy scan would likely reveal that the most stable conformers position the bulky tert-butyl group and the pyridine (B92270) ring in a way that minimizes steric clashes. The relative energies of these conformers are influenced by a delicate balance of steric repulsion and stabilizing intramolecular interactions, such as hydrogen bonding.

| Conformer | Dihedral Angle (°) H-N-C(O)-C | Dihedral Angle (°) C(O)-N-C(py)-C(py) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| A | ~180 (anti) | ~0 (syn-planar) | 0.0 | Amide N-H and pyridine N in proximity for H-bonding. |

| B | ~180 (anti) | ~180 (anti-planar) | 2-4 | No intramolecular H-bond between amide and pyridine N. |

| C | ~0 (syn) | ~0 (syn-planar) | > 5 | Steric clash between tert-butyl and pyridine ring. |

Stereochemical Purity and Enantiomeric Excess Determination Methods for Research Applications

Ensuring the stereochemical purity of a single enantiomer like this compound is paramount in research applications. The enantiomeric excess (ee), a measure of this purity, can be determined by a variety of analytical techniques that differentiate between the R and S enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method. The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers several approaches. One common method involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride). dtu.dk The reaction of the chiral amine with the CDA forms diastereomers, which exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for the determination of their ratio. Chiral solvating agents (CSAs) can also be used, which form transient diastereomeric complexes with the enantiomers, inducing chemical shift differences without the need for covalent modification.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and precision; direct separation and quantification. | Requires specialized chiral columns; method development can be time-consuming. |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) | Formation of diastereomers with distinct NMR signals. dtu.dk | Widely accessible instrumentation; can also be used to determine absolute configuration. | Requires chemical derivatization; potential for kinetic resolution. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes. | Non-destructive; no chemical modification of the analyte required. | Induced chemical shift differences can be small; requires suitable solvating agent. |

Intramolecular Interactions and Hydrogen Bonding Networks

The spatial arrangement of functional groups in this compound allows for the formation of specific intramolecular interactions that significantly influence its conformational preferences. The most prominent of these is a hydrogen bond between the amide proton (N-H) and the nitrogen atom of the pyridine ring. nih.gov This interaction creates a pseudo-six-membered ring, which imparts a degree of rigidity to the molecule and favors a planar arrangement of the amide and pyridine moieties.

| Interaction Type | Donor | Acceptor | Expected Spectroscopic Evidence (¹H NMR) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Pyridine N | Downfield chemical shift of the N-H proton. |

| Steric Repulsion | tert-butyl group | Pyridine ring | Conformational restriction, observable in NOESY correlations. |

| Weak C-H···O Interaction | Pyridine C-H or tert-butyl C-H | Carbonyl O | Minor changes in C-H proton chemical shifts. |

Solid-State Structural Investigations (e.g., X-ray Crystallography of Related Enantiomers)

While a crystal structure for this compound is not publicly available, analysis of the crystal structures of related compounds can provide valuable insights into its likely solid-state packing and intermolecular interactions. For instance, the crystal structure of the racemic 2-amino-2,3-dimethylbutanamide reveals key details about how the core aminobutanamide structure arranges in a crystalline lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1766 (8) |

| b (Å) | 6.1741 (4) |

| c (Å) | 10.2322 (5) |

| β (°) | 94.682 (6) |

| Volume (ų) | 766.69 (8) |

| Z | 4 |

Chemical Reactivity and Transformation Pathways of R 2 Amino 3,3 Dimethyl N 2 Pyridinylbutanamide

Reactivity of the Primary Amine Moiety

The primary amine group, located at the chiral center of the molecule, is a key site for nucleophilic reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent bulky tert-butyl group.

Common transformations involving the primary amine include N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under catalytic conditions. For instance, ruthenium and iridium complexes have been effectively used for the N-alkylation of α-amino acid esters and amides with alcohols, a process that proceeds via a hydrogen borrowing mechanism and is noted for its high atom economy. rug.nlresearchgate.net Such reactions generally demonstrate good to excellent yields and can maintain the stereochemical integrity of the chiral center. rug.nl

N-acylation is another fundamental transformation, readily accomplished with acylating agents like acid chlorides or anhydrides. These reactions typically proceed smoothly to yield the corresponding N-acyl derivatives. Studies on the acylation of aminopyridines have shown that the reaction can be directed to the exocyclic amino group. publish.csiro.aupublish.csiro.au For example, reaction with acetic anhydride (B1165640) in acetone (B3395972) has been shown to directly acetylate the amino nitrogen of 2-aminopyridines. publish.csiro.au

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alcohol, Ruthenium or Iridium catalyst | N-Alkyl-2-amino-3,3-dimethyl-N-2-pyridinylbutanamide |

| N-Acylation | Acid Chloride or Anhydride, Base | N-Acyl-2-amino-3,3-dimethyl-N-2-pyridinylbutanamide |

Transformations of the Amide Linkage

The amide bond in (R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide is relatively stable but can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com Subsequent steps lead to the cleavage of the C-N bond, forming the corresponding carboxylic acid and 2-aminopyridine (B139424).

Basic hydrolysis, on the other hand, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally slower than ester hydrolysis. libretexts.org The stability of the amide can be influenced by the nature of the substituents. For instance, the presence of the N-pyridinyl group might influence the rate of hydrolysis. nih.govresearchgate.net

| Condition | Reagents | Products |

| Acidic Hydrolysis | H₃O⁺, Heat | (R)-2-Amino-3,3-dimethylbutanoic acid and 2-Aminopyridine |

| Basic Hydrolysis | OH⁻, Heat | (R)-2-Amino-3,3-dimethylbutanoate and 2-Aminopyridine |

Reactivity of the Pyridinyl Nitrogen and Ring System

The pyridine (B92270) ring in the molecule is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The presence of the amino group at the 2-position acts as an activating, ortho-, para-directing group, although the nitrogen atom in the ring deactivates it towards electrophilic attack compared to benzene. libretexts.orguoanbar.edu.iq

Electrophilic aromatic substitution on the pyridine ring, such as nitration or halogenation, is generally difficult and requires harsh conditions. uoanbar.edu.iqwikipedia.org When such reactions do occur, substitution is expected to be directed by the activating amino group.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. wikipedia.org The 2-amino group can be displaced by strong nucleophiles under certain conditions, a reaction that can be facilitated by transition metal catalysis. thieme-connect.comresearchgate.netthieme-connect.de

The pyridinyl nitrogen itself is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide using oxidizing agents like peroxy acids. acs.orgorganic-chemistry.org Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Nucleophilic Aromatic Substitution | Strong Nucleophile, Catalyst | Substitution on the pyridine ring |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | (R)-2-Amino-3,3-dimethyl-N-(1-oxido-2-pyridinyl)butanamide |

Regioselective and Stereoselective Functionalizations

The presence of multiple reactive sites in this compound makes regioselective functionalization a key consideration in its synthetic transformations. For instance, the acylation of the primary amine can be performed selectively in the presence of the less nucleophilic pyridinyl nitrogen. publish.csiro.auacs.org The relative reactivity of the two nitrogen atoms can be controlled by the choice of reagents and reaction conditions.

Given the chiral nature of the molecule, stereoselective reactions are of significant importance. The stereocenter at the α-carbon can direct the stereochemical outcome of subsequent reactions. For example, enantioselective alkylation of protected α-amino amides has been achieved using chiral phase-transfer catalysts, allowing for the synthesis of α-amino amides with high enantiomeric excess. nih.govacs.org Similarly, stereoselective amination of chiral enolates provides a route to α-amino acid derivatives with high stereocontrol. acs.org These methods highlight the potential for modifying the structure of this compound while retaining or controlling its stereochemistry.

| Reaction Type | Key Feature | Example |

| Regioselective Acylation | Selective reaction at the primary amine over the pyridinyl nitrogen. | Use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can influence selectivity. acs.org |

| Stereoselective Alkylation | Control of stereochemistry at the α-carbon during alkylation. | Phase-transfer catalysis with chiral catalysts. nih.govacs.org |

| Stereoselective Amination | Introduction of an amino group with control of stereochemistry. | Amination of chiral enolates derived from the amide. acs.org |

Biochemical and Biological Research Perspectives on R 2 Amino 3,3 Dimethyl N 2 Pyridinylbutanamide and Its Analogues

In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation

In the realm of biochemical research, the investigation of how specific compounds interact with and modulate the activity of enzymes is fundamental to understanding their potential therapeutic effects. This section explores the in vitro enzyme inhibition properties of (R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide and its structural analogues, focusing on their mechanisms of action against several key enzymes.

Cholinesterase Inhibition Mechanisms

Derivatives of 2-aminopyridine (B139424) have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the management of conditions such as Alzheimer's disease. nih.gov Studies on related 2-amino-4,6-dimethylpyridine (B145770) derivatives, including aryl(alkyl)carboxamides, have shown that their binding affinity to cholinesterases is influenced by several structural factors. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have revealed that an increase in the molecule's volume and the insertion of a methylene (B1212753) group between the amide carbonyl and an aromatic ring can enhance binding affinity. nih.gov While these analogues demonstrate inhibitory activity, their affinity has been found to be weaker than that of specific inhibitors like tacrine. nih.gov Reversible cholinesterase inhibitors can be categorized as competitive or noncompetitive, and they often interact with the anionic subsite or the aromatic gorge of the enzyme. nih.gov

Interactive Data Table: Factors Enhancing Cholinesterase Inhibition for 2-Aminopyridine Analogues

| Structural Modification | Effect on Binding Affinity |

|---|---|

| Increase in molecular volume | Enhanced |

| Decrease in LUMO energy | Enhanced |

| Insertion of a methylene group | Enhanced |

Tyrosinase Inhibition Kinetics and Binding Modes

Tyrosinase is a key copper-containing enzyme involved in the initial steps of melanin (B1238610) biosynthesis, making it a significant target for agents aimed at treating hyperpigmentation. researchgate.netmdpi.com The inhibition of tyrosinase can occur through various mechanisms, including competitive, uncompetitive, mixed-type, or noncompetitive inhibition. mdpi.com Many inhibitors function by chelating the copper ions within the enzyme's active site. mdpi.comnih.gov

For instance, studies on various inhibitor classes have elucidated their binding modes. Flavonols, which act as competitive inhibitors, utilize a 3-hydroxy-4-keto group to chelate the copper ions. nih.gov In silico molecular docking studies predict how inhibitors can fit into the enzyme's binding pocket, forming critical interactions with the copper co-factors. researchgate.net The kinetics of inhibition are crucial for understanding the mechanism; for example, an uncompetitive inhibitor binds only to the enzyme-substrate complex. researchgate.net While 3-hydroxypyridine-4-ones are known tyrosinase inhibitors, alkyl substitution at the 2-position of the pyridine (B92270) ring has been shown to minimize this interaction. nih.gov

PERK Kinase Inhibition Mechanisms

The Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a crucial sensor in the unfolded protein response (UPR), a cellular stress response pathway. nih.gov When misfolded proteins accumulate in the endoplasmic reticulum (ER), PERK becomes activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov This action results in a general inhibition of protein translation, which helps to alleviate ER stress. nih.gov

Pharmacological inhibition of PERK is being explored as a therapeutic strategy in diseases like cancer, where tumor cells exploit the UPR to survive under stressful conditions. nih.govnih.gov Small molecule inhibitors of PERK, such as those from a mandelamide-derived pyrrolopyrimidine series, have been developed. nih.gov Structure-based design and optimization of these inhibitors aim to improve potency, selectivity, and pharmacokinetic properties. nih.gov The inhibition of PERK can protect specific cell types, such as oligodendrocytes, from ER stress-induced death. nih.gov

Nitric Oxide Synthase (NOS) Interaction and Selectivity

Nitric oxide synthases (NOS) are a family of enzymes responsible for producing nitric oxide (NO), a vital signaling molecule. There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). escholarship.org Designing inhibitors with high selectivity for a specific isoform is a major challenge but is crucial for therapeutic applications, particularly for nNOS in the context of neurodegenerative disorders. nih.gov

The 2-aminopyridine scaffold has proven to be a valuable foundation for developing potent and selective nNOS inhibitors. escholarship.orgnih.gov These inhibitors anchor to key glutamate (B1630785) residues (Glu-592 in rat nNOS) at the active site. escholarship.org Structural modifications, particularly disubstitution at the 4 and 6 positions of the pyridine ring, can significantly enhance both potency and selectivity for iNOS. nih.gov Optimization of a 2-aminopyridine scaffold with a central pyridine linker has led to compounds with excellent potency for human nNOS and high selectivity over eNOS and iNOS. nih.gov For example, compound 14j from one study exhibited a K_i value of 13 nM against human nNOS with 1761-fold selectivity over human eNOS. nih.gov

Interactive Data Table: Selectivity of an Optimized 2-Aminopyridine Analogue (Compound 14j)

| Target Enzyme | K_i (nM) | Selectivity (n/e) | Selectivity (n/i) |

|---|---|---|---|

| Rat nNOS | 16 | 828-fold | 118-fold |

Receptor Binding Studies and Ligand-Target Interactions In Vitro

Understanding how a ligand binds to its receptor target is essential for drug development. In vitro binding assays provide critical data on a compound's affinity and selectivity, guiding further medicinal chemistry efforts.

Adenosine (B11128) Receptor Ligand Binding Affinities and Selectivity

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. nih.govnih.gov These receptors are involved in a wide range of physiological processes, and subtype-selective ligands are sought for various therapeutic indications. nih.gov The high conservation of the ligand-binding pocket among these subtypes makes achieving selectivity a significant challenge. nih.gov

In vitro autoradiography and saturation binding experiments are used to determine the dissociation constant (K_d) and maximum receptor density (B_max) of a ligand for a specific receptor subtype in different tissues. jsnm.org For example, studies on the A₂ₐ receptor ligand [¹¹C]KF18446 in rat brain sections revealed different binding affinities and densities in the striatum versus the cortex. jsnm.org Scatchard analysis of this data indicated a K_d of 9.8 nM in the striatum and 16.4 nM in the cortex. jsnm.org Medicinal chemistry efforts have shown that modifications at the N⁶- and C2-positions of the adenosine scaffold are critical for tuning affinity and selectivity for the different receptor subtypes. nih.gov

Interactive Data Table: [¹¹C]KF18446 Binding to Rat Brain Adenosine A₂ₐ Receptors

| Brain Region | K_d (nM) | B_max (fmol/mm³ tissue) |

|---|---|---|

| Striatum | 9.8 | 170 |

Structure-Activity Relationship (SAR) Studies for Biological Activity In Vitro

Impact of Butanamide Stereochemistry on Biological Interactions

The stereochemistry of a chiral center is fundamental to a molecule's interaction with biological targets, which are themselves chiral. The (R)-configuration at the alpha-carbon of the butanamide moiety in this compound is a critical determinant of its three-dimensional shape.

A direct comparison of the in vitro biological activity of the (R)-enantiomer with its corresponding (S)-enantiomer would be the definitive method to establish the importance of this stereocenter. Such a study would typically involve synthesizing both enantiomers and evaluating their activity in the same biological assay. A significant difference in potency or efficacy between the two would indicate a stereospecific interaction with the biological target, where one enantiomer (the eutomer) fits more precisely into the target's binding site than the other (the distomer). Without such comparative data, the specific impact of the (R)-configuration on this compound's activity remains undetermined.

Interactive Data Table: Hypothetical Comparison of Enantiomer Activity

The following table is a hypothetical representation of data that would be generated from an SAR study comparing the (R) and (S) enantiomers. No such public data currently exists.

Role of Pyridinyl Substitution in Target Affinity

Key modifications would include:

Positional Isomers: Moving the point of attachment from the 2-position to the 3- or 4-position of the pyridine ring would alter the geometry of the molecule and could significantly impact binding.

Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring would probe the electronic and steric requirements of the target's binding pocket.

Research on other classes of compounds has shown that the position of the nitrogen atom in a pyridine ring and the presence of substituents can drastically alter biological activity. However, for this specific butanamide series, such systematic studies and the resulting data are not currently published.

Interactive Data Table: Hypothetical Pyridinyl Analogue Activity

The following table is a hypothetical representation of data from an SAR study on pyridinyl analogues. No such public data currently exists.

Influence of Amide Modifications on Bioactivity

The amide bond is a crucial linker group, providing structural rigidity and hydrogen bonding capabilities (both a donor and an acceptor). Modifications to this group can influence the molecule's conformation, binding interactions, and metabolic stability.

An SAR investigation would typically include:

N-Alkylation: Adding a methyl or other small alkyl group to the amide nitrogen would remove a hydrogen bond donor, which could either increase or decrease activity depending on the requirements of the binding site.

Amide Bond Reversal (Retro-amide): Swapping the CO and NH groups could lead to a significant change in the molecule's electronic and geometric properties.

Replacement with Bioisosteres: Substituting the amide with other functional groups that mimic its properties (e.g., esters, thioamides, or sulfonamides) would provide insight into the importance of the amide's specific characteristics for bioactivity.

Without published research on such modifications for this compound, the precise influence of the amide group on its bioactivity remains speculative.

Interactive Data Table: Hypothetical Amide Modification Activity

The following table is a hypothetical representation of data from an SAR study on amide modifications. No such public data currently exists.

Computational Chemistry and Theoretical Modeling of R 2 Amino 3,3 Dimethyl N 2 Pyridinylbutanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and various chemical descriptors.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For (R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be instrumental in determining its ground state properties. nih.gov

These calculations can predict the optimized molecular geometry, including bond lengths and angles, providing a three-dimensional representation of the molecule. Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity. An electrostatic potential map could also be generated to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a more detailed and accurate description of the electronic structure. For this compound, ab initio calculations would be valuable for confirming the results obtained from DFT and for investigating phenomena where electron correlation is particularly important. These high-level calculations can provide a more refined understanding of the molecule's electronic properties and reactivity.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Identification of Binding Pockets and Key Intermolecular Contacts

For this compound, molecular docking simulations would begin with the identification of a potential protein target. Given its structural motifs, which include a pyridine (B92270) ring and an amino acid-like scaffold, potential targets could include kinases or other enzymes where similar structures are known to bind. researchgate.net The docking process would involve placing the ligand into the binding site of the protein and evaluating various poses. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amino group and the amide linkage could act as hydrogen bond donors and acceptors, while the pyridine ring and the dimethylpropyl group could engage in hydrophobic and aromatic interactions. mdpi.com

Prediction of Binding Affinities and Orientations

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or an estimated binding free energy (e.g., in kcal/mol). This value provides a quantitative measure of the strength of the interaction between the ligand and the protein. Different docking algorithms and scoring functions can be employed to predict the most favorable binding orientation and to rank different ligands based on their predicted affinity. The predicted binding mode would reveal the specific amino acid residues in the binding pocket that interact with the different functional groups of this compound.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Outcome | Details |

| Binding Affinity | -8.5 kcal/mol | Suggests a strong and stable interaction. |

| Key Hydrogen Bonds | Amide N-H with Asp145; Pyridine N with Lys89 | Crucial for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Dimethylpropyl group with Leu25, Val33 | Contribute to the overall binding stability. |

| Pi-Stacking | Pyridine ring with Phe80 | Aromatic interaction that enhances binding. |

Note: The data presented in this table is for illustrative purposes and is based on typical interactions observed for similar compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. These simulations are invaluable for studying the conformational flexibility of ligands and the stability of ligand-protein complexes.

When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose. nih.gov By simulating the complex over several nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. The simulations also provide insights into the dynamic nature of the intermolecular interactions, such as the persistence of hydrogen bonds and the fluctuations in hydrophobic contacts. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation is a common metric used to evaluate the stability of the complex.

Role As a Chiral Building Block in Advanced Organic Synthesis

Application in the Construction of Complex Nitrogen-Containing Heterocycles

The synthesis of enantiomerically pure nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, as these scaffolds are prevalent in a vast number of bioactive molecules and functional materials. frontiersin.orgnih.gov Chiral auxiliaries and ligands derived from readily available amino acids are instrumental in achieving the high levels of stereocontrol required for these syntheses. organic-chemistry.org

(R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide is structured to function as an effective chiral ligand or auxiliary in the asymmetric synthesis of N-heterocycles. The pyridine (B92270) moiety is a well-established and effective directing group in transition metal-catalyzed C-H activation reactions, which are powerful methods for constructing heterocyclic rings. nih.govnih.gov The nitrogen atom of the pyridine can coordinate to a metal center, positioning the catalyst to effect a transformation at a specific C-H bond with high regioselectivity. When combined with the chiral environment provided by the (R)-tert-leucine fragment, this coordination can direct the reaction to proceed with high diastereoselectivity.

One of the key strategies for building nitrogen heterocycles is through cycloaddition reactions. Research has demonstrated the efficacy of L-tert-leucine-derived ligands in catalyzing such transformations. For instance, an L-tert-leucine-derived AmidPhos/silver(I) catalytic system has been successfully employed in the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. organic-chemistry.org This method yields highly functionalized endo-pyrrolidines with excellent yields and enantioselectivities. organic-chemistry.org The bulky tert-butyl group of the ligand is crucial for creating a chiral pocket that dictates the facial selectivity of the approaching reactants.

The design of this compound suggests its utility in similar metal-catalyzed cycloadditions for synthesizing heterocycles like piperidines and pyrrolidines. organic-chemistry.orgrsc.orgmdpi.com The pyridine nitrogen could act as a chelating arm in conjunction with another donor atom from the molecule to form a bidentate ligand, enhancing both the stability and stereodirecting ability of the metal complex.

Table 1: Asymmetric [3+2] Cycloaddition using an L-tert-Leucine-Derived Ligand This table showcases the effectiveness of a chiral ligand derived from L-tert-leucine in a silver-catalyzed cycloaddition, a reaction type for which this compound is conceptually designed.

| Dipolarophile | Product | Yield (%) | ee (%) |

| Dimethyl maleate | endo-pyrrolidine | >99 | 98 |

| N-methylmaleimide | endo-pyrrolidine | 95 | 94 |

| Methyl acrylate | endo-pyrrolidine | 96 | 82 |

| Data sourced from a study on L-tert-leucine-derived AmidPhos–silver(I) catalytic systems. organic-chemistry.org |

Use in the Synthesis of Chiral Pharmaceutical Intermediates

Chiral building blocks are fundamental to the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer. nmpharmtech.com L-tert-leucine and its derivatives are extensively utilized as key intermediates and chiral auxiliaries in the synthesis of complex active pharmaceutical ingredients (APIs), particularly protease inhibitors. nmpharmtech.com The bulky and hydrophobic tert-butyl side chain is highly effective at occupying deep, hydrophobic pockets in enzyme active sites, leading to enhanced binding affinity and potency.

A prominent example is the Hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir . The structure of Boceprevir incorporates an (S)-tert-leucine moiety as its P3 fragment. nih.govresearchgate.net This residue is critical for the drug's efficacy, as it fits snugly into the S3 subsite of the viral protease. The synthesis of Boceprevir and its advanced intermediates relies on the availability of enantiomerically pure tert-leucine. researchgate.net

Similarly, the oral SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir (a component of Paxlovid) also features an L-tert-leucine residue at the P3 position. nih.gov This structural feature was identified as ideal for peptidomimetic Mpro inhibitors. The development of these antiviral drugs underscores the importance of tert-leucine derivatives as indispensable chiral synthons in medicinal chemistry. This compound serves as a readily available, enantiopure building block that can be incorporated into synthetic routes for such pharmaceutical targets.

Table 2: Key Pharmaceutical Agents Incorporating a tert-Leucine Moiety

| Drug Name | Therapeutic Class | Role of tert-Leucine Moiety |

|---|---|---|

| Boceprevir | HCV Protease Inhibitor | P3 fragment, binds to S3 subsite of NS3/4A protease. nih.govresearchgate.net |

| Nirmatrelvir | SARS-CoV-2 Mpro Inhibitor | P3 fragment, crucial for binding to the main protease. nih.gov |

| Telaprevir | HCV Protease Inhibitor | P3 fragment, contributes to binding affinity. nih.gov |

Contribution to Methodologies for Amino Acid and Peptide Mimetic Synthesis

The synthesis of unnatural amino acids and peptide mimetics is a rapidly growing field aimed at creating novel therapeutics with improved properties, such as enhanced metabolic stability, increased potency, and better oral bioavailability. nih.gov One of the most reliable strategies for the asymmetric synthesis of these compounds is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can often be recovered.

This compound is well-suited to act as a chiral auxiliary. The general approach involves acylating the primary amine of the auxiliary with a prochiral substrate, such as a derivative of glyoxylic acid or a substituted acrylic acid. The resulting adduct can then undergo a variety of diastereoselective reactions, including alkylations, aldol (B89426) reactions, or conjugate additions. The sterically demanding tert-butyl group of the auxiliary effectively blocks one face of the intermediate enolate or imine, forcing the incoming electrophile or nucleophile to attack from the less hindered face. This steric control is a common and powerful strategy for synthesizing enantiomerically enriched β-amino acids, which are important components of peptidomimetics. nih.gov

Furthermore, the pyridinyl nitrogen can provide an additional layer of stereocontrol through chelation. By coordinating to a Lewis acid or a metal cation, the pyridinyl group can lock the conformation of the substrate-auxiliary conjugate, leading to a more rigid and predictable transition state, which often translates to higher diastereoselectivity in the key bond-forming step. While specific applications of this pyridinyl amide are not extensively documented in dedicated studies, its design principles are firmly rooted in established methodologies for the asymmetric synthesis of non-canonical amino acids and their derivatives. nih.govnih.gov

Table 3: Common Strategies for Asymmetric Synthesis of Unnatural Amino Acids

| Method | Description | Key Advantage |

|---|---|---|

| Chiral Auxiliary Control | A recoverable chiral molecule directs the stereoselective formation of a new chiral center on a substrate. | High reliability and predictability; applicable to a wide range of reactions. |

| Asymmetric Hydrogenation | A prochiral dehydroamino acid is hydrogenated using a chiral metal catalyst to produce an enantiomerically enriched amino acid. | High atom economy and catalytic efficiency. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantioselectivity under mild conditions. mdpi.com |

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Synthetic Routes

The efficient and stereocontrolled synthesis of chiral amines and amides is a significant focus in modern organic chemistry. nih.govacs.org Future research on (R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide could explore innovative enantioselective synthetic methodologies to improve existing routes or develop entirely new ones.

One promising avenue is the application of transition metal-catalyzed asymmetric hydrogenation. nih.govacs.org This could involve the hydrogenation of a suitable prochiral precursor, such as an enamide or imine, using chiral catalysts based on rhodium, ruthenium, or iridium. nih.gov The development of novel chiral phosphine (B1218219) ligands could be instrumental in achieving high enantioselectivity and yield for this transformation. nih.gov

Another area of exploration is the use of photoredox-mediated reactions for the asymmetric synthesis of unnatural α-amino acids. rsc.orgrsc.org This approach could involve the generation of a radical intermediate from a suitable precursor, which then undergoes a stereoselective addition to a chiral acceptor. rsc.org The mild reaction conditions and high functional group tolerance of radical processes make this an attractive strategy. ineosopen.org

Furthermore, the application of N-heterocyclic carbene (NHC) catalysis presents a modern approach to asymmetric synthesis. ethz.chresearchgate.net Chiral NHCs could be employed to catalyze key bond-forming reactions in the synthesis of the target molecule, potentially offering new pathways with high stereocontrol. ethz.ch

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium, Ruthenium, or Iridium complexes with novel phosphine ligands | High efficiency and enantioselectivity for the synthesis of chiral amines. nih.govthieme-connect.com |

| Photoredox Catalysis | Organic dyes or metal complexes as photocatalysts | Mild reaction conditions, high functional group tolerance, and atom economy. rsc.orgrsc.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral triazolium salt precursors | Generation of novel reactive intermediates and unique reaction pathways. ethz.chresearchgate.net |

| Asymmetric Radical Reactions | Metalloradical catalysis or photoredox-mediated HAT | Access to complex and sterically hindered amino acid derivatives. ineosopen.org |

Exploration of New Biological Targets and Mechanistic Studies In Vitro

The pyridine (B92270) scaffold is a well-established pharmacophore present in numerous therapeutic agents, suggesting that this compound could interact with a range of biological targets. nih.govbohrium.com Future research should focus on identifying these targets and elucidating the compound's mechanism of action through comprehensive in vitro studies.

A primary step would be to screen the compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels. Given the prevalence of pyridine derivatives as enzyme inhibitors, initial screens could focus on kinases, proteases, and metabolic enzymes. bohrium.comresearchgate.net The pyridine ring can significantly impact the pharmacological profile of a molecule, potentially enhancing its potency and metabolic stability. nih.gov

Once a potential biological target is identified, detailed mechanistic studies would be necessary. This would involve a battery of in vitro assays to confirm the target engagement and characterize the mode of action. nih.govselvita.com These assays could include enzyme inhibition assays, receptor binding assays, and cell-based functional assays. nih.govresearchgate.net Understanding the structure-activity relationship (SAR) will be crucial, and the synthesis of analogs of this compound would be essential for these studies.

| Assay Type | Purpose | Example Techniques |

| Target-Based Screening | To identify the primary biological target(s) of the compound. | Enzyme inhibition assays, receptor binding assays, biophysical methods (e.g., TR-FRET). nih.govnih.gov |

| Cell-Based Assays | To evaluate the compound's activity in a cellular context. | Cytotoxicity assays, reporter gene assays, phenotypic screens. nih.govresearchgate.net |

| Mechanistic Studies | To elucidate the compound's mechanism of action at the molecular level. | Kinetic enzyme assays, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR). |

| In Vitro Bioavailability | To assess the compound's potential for absorption and distribution. | Dynamic in vitro gastrointestinal models. mdpi.com |

Advanced Computational Methodologies for Predictive Modeling

Computational modeling and artificial intelligence are revolutionizing drug discovery and chemical biology. computabio.comresearchgate.nethilarispublisher.com For this compound, advanced computational methodologies can be employed to predict its biological activities, identify potential targets, and guide the design of more potent and selective analogs.

One key area is the use of machine learning and deep learning algorithms to predict protein-ligand interactions. researchgate.netnih.govresearchgate.net By training models on large datasets of known protein-ligand complexes, it may be possible to predict the binding affinity of this compound to various protein targets. hilarispublisher.comresearchgate.net These predictions can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling can also be a powerful tool. computabio.com By correlating the structural features of a series of related compounds with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs. This can accelerate the optimization of lead compounds.

Furthermore, computational enzyme inhibitor design can be utilized if an enzymatic target is identified. computabio.comnih.govnih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound within the enzyme's active site, facilitating the rational design of improved inhibitors. computabio.comacs.org

| Computational Method | Application for this compound | Potential Outcomes |

| Machine/Deep Learning | Prediction of protein-ligand interactions and binding affinity. researchgate.nethilarispublisher.com | Identification of potential biological targets and prioritization for experimental validation. |

| QSAR Modeling | To establish a correlation between molecular structure and biological activity. computabio.com | Prediction of the activity of novel analogs and guidance for lead optimization. |

| Molecular Docking | To predict the preferred binding orientation of the compound to its target. acs.org | Understanding of key intermolecular interactions and rational design of more potent compounds. |

| Molecular Dynamics Simulations | To study the dynamic behavior of the compound-target complex over time. computabio.com | Assessment of binding stability and identification of key conformational changes. |

Integration into Chemical Probe Development

Chemical probes are small molecules that can be used to study the function of proteins and other biological macromolecules in their native environment. nih.govmdpi.comyoutube.com Given its unique structure, this compound could serve as a starting point for the development of novel chemical probes.

The design of a chemical probe based on this scaffold would involve the modular synthesis of derivatives that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, and potentially a reactive group for covalent modification of the target. frontiersin.orgnih.gov The linker used to attach these functionalities must be carefully chosen to avoid disrupting the compound's interaction with its biological target. nih.gov

Such probes could be used in a variety of chemical biology applications, including activity-based protein profiling (ABPP) and affinity-based pull-down assays, to identify and validate the cellular targets of the parent compound. mdpi.comnih.gov The development of chemical probes would be a powerful approach to translate a phenotypic screening hit into a well-defined cellular target and mechanism of action. mdpi.com

| Probe Component | Function | Examples |

| Ligand | The core bioactive molecule that binds to the target. | This compound |

| Reporter Group | To enable detection and visualization of the probe-target complex. | Fluorophores (e.g., rhodamine), Biotin, Alkyne or Azide tags for click chemistry. nih.govfrontiersin.org |

| Reactive Group (optional) | For covalent and irreversible binding to the target. | Electrophilic "warheads" such as acrylamides or chloroacetamides. youtube.com |

| Linker | To connect the ligand to the reporter and reactive groups without hindering binding. | Polyethylene glycol (PEG) chains, alkyl chains. nih.gov |

Q & A

Q. What in silico tools predict metabolic hotspots for lead optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.